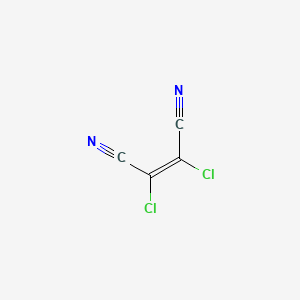

2,3-Dichloromaleonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C4Cl2N2 |

|---|---|

Molecular Weight |

146.96 g/mol |

IUPAC Name |

(Z)-2,3-dichlorobut-2-enedinitrile |

InChI |

InChI=1S/C4Cl2N2/c5-3(1-7)4(6)2-8/b4-3- |

InChI Key |

UAIXJNRQLIOTOZ-ARJAWSKDSA-N |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/Cl)/Cl |

Canonical SMILES |

C(#N)C(=C(C#N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,3-Dichloromaleonitrile physical and chemical properties

Disclaimer: Initial searches for "2,3-Dichloromaleonitrile" did not yield significant scientific literature or established chemical data for a compound with this specific name. This suggests that "this compound" may be a rare, unstable, or hypothetical molecule. Therefore, this guide will focus on a closely related and well-documented compound: Dichloromalononitrile (CAS No. 13063-43-9). This compound shares key structural features, including the dinitrile and dichloro functional groups, making it a relevant and informative alternative for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Dichloromalononitrile, with the IUPAC name 2,2-dichloropropanedinitrile, is a reactive organic compound.[1] Its core physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃Cl₂N₂ | [1] |

| Molecular Weight | 134.95 g/mol | [1] |

| Appearance | Dark yellow liquid | [2] |

| Boiling Point | 97 °C (lit.) | |

| Density | 1.310 g/mL at 25 °C | [2] |

| Flash Point | > 112 °C / > 233.6 °F | [2] |

| CAS Number | 13063-43-9 | [1] |

Spectral Data

Key spectral information for Dichloromalononitrile includes:

-

Mass Spectrometry (GC-MS): NIST Mass Spectrometry Data Center records show characteristic peaks for this compound.[1]

-

Infrared (IR) Spectra (FTIR): IR spectra are available and show the characteristic nitrile and C-Cl bond stretches.[1]

-

Raman Spectra: Raman spectroscopic data is also available for this compound.[1]

Chemical Reactivity and Stability

Dichloromalononitrile is a reactive compound. While specific stability data is limited, safety data sheets indicate that it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Hazardous decomposition products are not specified under normal conditions, but contact with acids may liberate very toxic gas.

Experimental Protocols

A plausible, generalized protocol for the synthesis of a dinitrile compound from an acetamide precursor is as follows:

General Synthesis of a Dinitrile from an Acetamide (Illustrative)

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a condenser with an absorption device, add the starting acetamide and a suitable solvent (e.g., 1,2-dichloroethane).[5]

-

Dehydrating Agent Addition: To the resulting suspension, add a dehydrating agent. A mixture of phosphorus oxychloride and solid phosgene has been used for the synthesis of malononitrile.[5]

-

Reaction Conditions: Heat the mixture to a temperature range of 50-90 °C and maintain the reaction with stirring for several hours (e.g., 6-8 hours).[5]

-

Workup and Purification: After the reaction is complete, the solvent and excess dehydrating agent can be recovered by distillation. The resulting residue is then subjected to vacuum distillation to purify the final dinitrile product.[5]

Note: This is a generalized protocol and would require significant optimization and safety precautions for the synthesis of dichloromalononitrile, which is a hazardous substance.

Safety Information

Dichloromalononitrile is classified as a hazardous substance.

-

Toxicity: It is toxic if swallowed, and harmful in contact with skin or if inhaled.[1]

-

Irritation: It causes skin irritation and serious eye irritation.[1]

-

Handling: It should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[2] Work should be conducted under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be stored locked up.[2]

Visualized Synthesis Pathway

The following diagram illustrates a generalized synthesis pathway for a dinitrile compound from an acetamide, as described in the experimental protocols section.

References

- 1. Dichloromalononitrile | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Malononitrile - Wikipedia [en.wikipedia.org]

- 4. CN104945278A - Malononitrile synthesis method - Google Patents [patents.google.com]

- 5. CN107827777B - Synthesis method of malononitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloromaleonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,3-dichloromaleonitrile, a valuable dinitrile compound with potential applications in organic synthesis and materials science. The described methodology is based on established chemical principles, specifically the Sandmeyer reaction, adapted for the unique starting material, diaminomaleonitrile.

Core Synthesis Pathway: A Sandmeyer-Type Approach

The most plausible and chemically sound approach for the synthesis of this compound is a two-step, one-pot Sandmeyer-type reaction starting from diaminomaleonitrile. This method involves the diazotization of the amino groups on diaminomaleonitrile to form a bis(diazonium) salt intermediate, which is then subjected to a copper(I) chloride-catalyzed chlorination to yield the final product.

The overall transformation can be summarized as follows:

Step 1: Diazotization Diaminomaleonitrile is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding bis(diazonium) chloride salt.

Step 2: Chloro-dediazoniation (Sandmeyer Reaction) The in situ generated bis(diazonium) salt is then reacted with a solution of copper(I) chloride. The copper(I) catalyst facilitates the replacement of the diazonium groups with chloride ions, with the evolution of nitrogen gas, to afford this compound.[1][2]

Experimental Workflow Diagram

Caption: A flowchart illustrating the proposed experimental workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general Sandmeyer reaction procedures and has not been specifically reported for the synthesis of this compound. It should be performed with appropriate caution and optimization may be required.

Materials:

-

Diaminomaleonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

-

Ice

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diaminomaleonitrile (1.0 eq.) in concentrated hydrochloric acid (approx. 10-12 eq.).

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (2.2 eq.) in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred diaminomaleonitrile solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the bis(diazonium) salt is indicated by a clear solution.

Part B: Sandmeyer Reaction and Work-up

-

In a separate beaker, prepare a solution of copper(I) chloride (2.2 eq.) in concentrated hydrochloric acid (approx. 5-6 eq.). Cool this solution in an ice bath to 0-5 °C.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the frothing manageable.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Value/Comment | Source/Rationale |

| Starting Material | Diaminomaleonitrile | A readily available tetramer of hydrogen cyanide. |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Standard reagents for the Sandmeyer reaction.[1][2] |

| Stoichiometry (Proposed) | Diaminomaleonitrile:NaNO₂:CuCl = 1:2.2:2.2 | A slight excess of the diazotizing agent and the copper catalyst is recommended to ensure complete reaction of both amino groups. |

| Solvent | Water, Hydrochloric Acid | The reaction is typically carried out in an aqueous acidic medium. |

| Reaction Temperature | 0-5 °C for diazotization, then warming to room temperature | Low temperatures are crucial during diazotization to prevent the decomposition of the unstable diazonium salt.[1] |

| Typical Yield | Not reported for this specific reaction. Yields for Sandmeyer reactions on aromatic amines can range from moderate to good (40-80%). | Based on general literature for the Sandmeyer reaction.[2] |

| Purity Assessment | GC-MS, ¹H NMR, ¹³C NMR, IR Spectroscopy | Standard analytical techniques for the characterization of organic compounds. |

Conclusion

References

Spectroscopic Data for 2,3-Dichloromaleonitrile: A Technical Overview

Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2,3-dichloromaleonitrile could not be located. This suggests that the detailed characterization of this compound may not be publicly available at this time.

This technical guide is intended for researchers, scientists, and professionals in drug development. While specific data for this compound is unavailable, this document provides a general overview of the expected spectroscopic characteristics based on its structure, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of this compound, with its carbon-carbon double bond, nitrile functional groups, and chlorine substituents, would be expected to exhibit characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Due to the molecule's symmetry, only two distinct signals would be anticipated in the proton-decoupled ¹³C NMR spectrum.

-

One signal would correspond to the two equivalent olefinic carbons (C=C). Given the presence of electronegative chlorine and nitrile groups, this signal is expected to appear in the downfield region, likely between 110 and 140 ppm.

-

The second signal would represent the two equivalent nitrile carbons (-C≡N). These typically resonate in the 115-125 ppm range.

-

-

¹H NMR: this compound possesses no hydrogen atoms. Therefore, its ¹H NMR spectrum would be expected to show no signals.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | 2240 - 2260 | Strong |

| Carbon-Carbon Double Bond (C=C) | 1640 - 1680 | Medium to Weak |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Strong |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ([M]⁺) would be a key identifier. The presence of two chlorine atoms would result in a characteristic isotopic pattern.

| Ion | Description | Expected m/z | Relative Abundance Pattern |

| [M]⁺ | Molecular ion with two ³⁵Cl isotopes | 146 | 100% |

| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl | 148 | ~65% |

| [M+4]⁺ | Molecular ion with two ³⁷Cl isotopes | 150 | ~10% |

Fragmentation patterns would likely involve the loss of chlorine atoms and/or nitrile groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, which can be significant for quaternary carbons and nitriles.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include direct infusion or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and often provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dichloromaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloromaleonitrile is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, flanked by two chlorine atoms and two nitrile groups, makes it susceptible to a variety of chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms of this compound, with a focus on nucleophilic substitution and cycloaddition reactions. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis of novel heterocyclic compounds and other complex organic molecules.

Core Reaction Mechanisms

The primary reaction pathways of this compound are dictated by its electrophilic nature. The electron-withdrawing effects of the chlorine and nitrile functionalities render the double bond highly susceptible to attack by nucleophiles and its dienophilic character makes it an excellent partner in cycloaddition reactions.

Nucleophilic Substitution Reactions

One of the most fundamental reaction types for this compound is nucleophilic substitution, where the chlorine atoms act as leaving groups. This process allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular architectures.

Primary and secondary amines readily react with this compound in a stepwise substitution manner. The initial attack of the amine leads to the displacement of one chlorine atom, followed by a second substitution to yield 2,3-diamino-substituted maleonitrile derivatives.

A general workflow for this type of reaction is as follows:

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. The amine attacks one of the chlorinated carbons of the double bond, forming a tetrahedral intermediate. This intermediate then eliminates a chloride ion to restore the double bond, resulting in the monosubstituted product. A second equivalent of the amine can then react in a similar fashion to displace the remaining chlorine atom.

Thiols and their corresponding thiolates are excellent nucleophiles for reactions with this compound. The high nucleophilicity of sulfur allows for efficient displacement of the chlorine atoms to form 2,3-bis(thio)maleonitrile derivatives.

The general experimental protocol is similar to that for amines, often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

The mechanistic pathway is analogous to that of amines, involving a two-fold nucleophilic addition-elimination.

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

The electron-poor nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It readily reacts with electron-rich dienes to form six-membered cyclic adducts. This type of reaction is a powerful tool for the construction of complex cyclic and bicyclic systems.

A typical experimental setup for a Diels-Alder reaction involving this compound is as follows:

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. The stereochemistry of the diene and dienophile is retained in the product.

Quantitative Data

While specific quantitative data is highly dependent on the exact reactants and reaction conditions, the following table summarizes typical ranges for yields and key spectroscopic data for derivatives of this compound.

| Reaction Type | Nucleophile/Diene | Product Type | Typical Yield (%) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| Nucleophilic Substitution | Primary/Secondary Amine | 2,3-Diaminomaleonitrile | 70-95 | 115-125 (C=C), 110-120 (CN) | 2200-2230 (CN), 3200-3500 (N-H) |

| Nucleophilic Substitution | Thiol | 2,3-Bis(thio)maleonitrile | 80-98 | 120-135 (C=C), 112-118 (CN) | 2210-2240 (CN) |

| [4+2] Cycloaddition | Acyclic/Cyclic Diene | Dichloro-dicyano-cyclohexene | 60-90 | 130-140 (C=C), 115-125 (CN), 40-60 (sp³ C) | 2230-2250 (CN), 1600-1650 (C=C) |

Experimental Protocols

General Procedure for Nucleophilic Substitution with Amines:

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, is added the amine (2.2 eq) dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-24 hours) and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

General Procedure for [4+2] Cycloaddition:

A solution of this compound (1.0 eq) and the diene (1.1 eq) in an inert solvent like toluene or xylene is heated to reflux. The reaction is monitored by gas chromatography (GC) or TLC. After the starting materials are consumed (typically 4-48 hours), the reaction mixture is cooled to room temperature. The solvent is removed in vacuo, and the resulting crude product is purified by recrystallization from an appropriate solvent system or by column chromatography.

Applications in Drug Development

The diverse range of heterocyclic compounds that can be synthesized from this compound holds significant promise in the field of drug development. The resulting substituted maleonitriles and their cycloadducts can serve as scaffolds for the synthesis of molecules with potential biological activity. The nitrile groups can be further elaborated into other functional groups, and the varied substituents introduced through nucleophilic substitution allow for the fine-tuning of physicochemical properties and biological targets. For instance, diaminomaleonitrile derivatives are precursors to purines and pteridines, which are core structures in many biologically active molecules.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution and cycloaddition reactions provides access to a wide array of functionalized acyclic and cyclic compounds. This guide has provided a comprehensive overview of its primary reaction mechanisms, including generalized experimental workflows, mechanistic diagrams, and typical quantitative data. A thorough understanding of these reaction pathways is crucial for researchers aiming to leverage the synthetic potential of this valuable building block in the development of novel materials and therapeutic agents.

A Technical Guide to the Solubility of Organic Compounds for Researchers and Drug Development Professionals

Introduction

In the realms of chemical research, drug development, and materials science, a thorough understanding of a compound's solubility is of paramount importance. Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, dictates a multitude of critical parameters. These include bioavailability, formulation efficacy, reaction kinetics, and purification strategies. This guide provides an in-depth overview of the principles governing solubility and a standardized methodology for its determination, with a focus on organic compounds in common organic solvents. While specific quantitative data for 2,3-Dichloromaleonitrile is not publicly available, this document will equip researchers with the necessary framework to determine its solubility and that of other compounds of interest.

Core Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1][2] This generally means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] Several factors influence the solubility of an organic compound:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant. The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, can increase a compound's solubility in polar solvents like water and alcohols.[3]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solute.

-

Pressure: While having a significant effect on the solubility of gases, pressure has a negligible impact on the solubility of solid and liquid solutes in liquid solvents.[2]

-

Molecular Size: In a homologous series of organic compounds, as the molecular weight and size increase, solubility tends to decrease.[4] Larger molecules have stronger intermolecular forces that need to be overcome for dissolution to occur.

Experimental Protocol for Determining Solubility

A standardized experimental protocol is crucial for obtaining reproducible and comparable solubility data. The following procedure outlines a general method for determining the solubility of a solid organic compound in a range of organic solvents.

Materials:

-

Analytical balance

-

Spatula

-

Small test tubes or vials with caps[3]

-

Vortex mixer or shaker

-

Constant temperature bath or incubator[3]

-

Micropipettes

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid organic compound (the solute).[3]

-

Add a known volume of the desired organic solvent to a test tube or vial.

-

Add the excess solute to the solvent.

-

Seal the test tube or vial to prevent solvent evaporation.[3]

-

Agitate the mixture vigorously using a vortex mixer or place it in a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled.[3]

-

Alternatively, for finer suspensions, centrifuge the sample to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid using a micropipette.[3]

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved solute in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Solubility of [Compound Name] in Common Organic Solvents at [Temperature]

| Solvent | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Dichloromethane | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Ethanol | |||

| Ethyl Acetate | |||

| Hexane | |||

| Methanol | |||

| Tetrahydrofuran (THF) | |||

| Toluene |

Visualization of Experimental Workflow

A diagram illustrating the experimental workflow can provide a clear visual representation of the process.

References

A Technical Guide to Assessing the Thermal Stability and Decomposition of 2,3-Dichloromaleonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal stability of a chemical compound is a critical parameter in assessing its potential hazards and defining safe handling, storage, and processing conditions. For a molecule like 2,3-Dichloromaleonitrile, which contains reactive functional groups (nitriles and halogens), understanding its behavior at elevated temperatures is paramount to prevent runaway reactions and ensure laboratory and process safety. This technical guide outlines the primary analytical techniques used for evaluating thermal stability: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

While specific data for this compound is not presented, this document details the experimental protocols, data presentation formats, and theoretical frameworks necessary for a thorough thermal hazard assessment.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[1][2] It is particularly useful for identifying decomposition temperatures and quantifying mass loss associated with volatilization or degradation.[2]

Experimental Protocol: TGA

A standard TGA protocol for a novel organic compound like this compound would involve the following steps:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument consists of a high-precision balance, a furnace, a sample pan, and a purge gas system.[3]

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into an inert TGA crucible (e.g., alumina or platinum).[4] For materials that might react with the crucible, appropriate alternative materials should be chosen.[4]

-

Atmosphere Selection: The experiment is typically conducted under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidative decomposition.[2] A parallel experiment in an air or oxygen atmosphere can be run to assess oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 500-600 °C).[5]

-

-

Data Acquisition: Record the sample mass as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can also be plotted to highlight the temperatures of maximum mass loss rate.

Data Presentation: TGA

The quantitative data obtained from TGA should be summarized as follows:

| Parameter | Value | Unit | Description |

| Onset Temperature (Tonset) | °C | The temperature at which significant mass loss begins. | |

| Temperature of Max. Loss Rate (Tpeak) | °C | The temperature at the peak of the DTG curve. | |

| Mass Loss (Step 1) | % | The percentage of mass lost in the first decomposition step. | |

| Mass Loss (Step 2) | % | The percentage of mass lost in the second decomposition step. | |

| Residual Mass | % | The percentage of mass remaining at the end of the experiment. |

Visualization: TGA Experimental Workflow

References

The Enigmatic World of 2,3-Dichloromaleonitrile: A Technical Guide to a Novel Dinitrile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

This technical guide delves into the discovery, history, and synthetic pathways of 2,3-Dichloromaleonitrile, a dinitrile compound of significant interest to the fields of organic synthesis and medicinal chemistry. Due to the limited direct public information on this compound, this document provides a comprehensive overview based on analogous and structurally related compounds, including diaminomaleonitrile (DAMN), dichlorinated aliphatic nitriles, and other maleonitrile derivatives. This guide offers detailed experimental protocols for the synthesis of relevant precursors and related molecules, summarizes key quantitative data in structured tables, and presents logical workflows and potential synthetic pathways through Graphviz diagrams. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel chlorinated organic compounds for drug discovery and development.

Introduction

Chlorinated organic molecules play a pivotal role in the pharmaceutical industry, with a significant percentage of approved drugs containing at least one chlorine atom. The unique physicochemical properties imparted by chlorine, such as increased metabolic stability and membrane permeability, make the synthesis of novel chlorinated compounds a continuous area of focus for drug development. Nitrile-containing compounds are also a well-established class of pharmaceuticals, with the nitrile group often acting as a key pharmacophore.

This compound represents a fascinating, yet sparsely documented, intersection of these two important chemical classes. This guide aims to bridge the knowledge gap by providing a thorough examination of its potential synthesis, properties, and historical context, drawing from the rich chemistry of its structural analogs.

Historical Context: The Legacy of Diaminomaleonitrile (DAMN)

The history of dinitriles is deeply intertwined with the study of prebiotic chemistry and the origins of life. The most well-known dinitrile, diaminomaleonitrile (DAMN), is a tetramer of hydrogen cyanide (HCN).

Discovery and Significance of DAMN:

-

First isolated in 1873 as a polymer of hydrogen cyanide, its structure was later confirmed in the 20th century.[1]

-

DAMN is considered a key precursor in the prebiotic synthesis of nucleobases and amino acids, fundamental building blocks of life.[1]

-

Its versatile reactivity has established it as a crucial starting material for the synthesis of a wide array of heterocyclic compounds, including purines, pyrimidines, and imidazoles.[2][3]

The study of DAMN provides a logical starting point for understanding the potential chemistry of this compound, as DAMN could serve as a potential precursor through deamination and chlorination reactions.

Synthesis of Dichlorinated Nitrile Precursors and Analogs

While direct, publicly available synthetic protocols for this compound are not available, several established methods for the synthesis of structurally similar dichlorinated nitriles provide a strong foundation for its potential preparation.

Synthesis of Diaminomaleonitrile (DAMN) from Hydrogen Cyanide

The tetramerization of hydrogen cyanide is a well-established industrial process.

Experimental Protocol: A process for tetramerizing hydrogen cyanide to diaminomaleonitrile involves the polymerization of hydrogen cyanide in an organic solvent in the presence of a basic catalyst and a cocatalyst from the group consisting of organic mercaptans and organic disulfides.

Chlorination of Acrylonitrile to Yield 2,3-Dichloropropionitrile

The chlorination of an unsaturated nitrile is a common method for introducing chlorine atoms.

Experimental Protocol: A method for the preparation of 2,3-dichloropropionitrile involves mixing an ionic liquid with the reactant acrylonitrile. The reaction temperature is controlled between 0°C and 60°C while chlorine gas is introduced over a period of 4 to 8 hours. The total moles of chlorine are typically 0.9 to 1.2 times the moles of acrylonitrile. Following the reaction, the temperature is maintained for an additional 1 to 2 hours before separation of the product from the ionic liquid.

Synthesis of 2,3-Dichlorobenzonitrile

The synthesis of aromatic dichlorinated nitriles often involves catalytic oxidation.

Experimental Protocol: An industrialized synthesis method for 2,3-dichlorobenzonitrile involves the catalytic ammonia oxidation of 2,3-dichlorotoluene. 2,3-dichlorotoluene, liquefied ammonia, and air are vaporized and mixed in a molar ratio of 1:2.5:27. This mixture is then passed through a fluidized bed reactor containing a TiV₀.₆₃Sb₀.₆₅B₀.₃₈O₀.₃₂/SiO₂ catalyst. The reaction is carried out at a temperature of 430°C to 450°C under normal pressure for 8 to 12 hours.

Potential Synthetic Pathways to this compound

Based on the chemistry of related compounds, several logical synthetic routes to this compound can be proposed.

Pathway 1: From Diaminomaleonitrile (DAMN)

A plausible route involves the deamination of DAMN followed by chlorination. This could potentially proceed through a diazotization reaction followed by a Sandmeyer-type reaction with a chlorine source.

Caption: Proposed synthesis of this compound from DAMN.

Pathway 2: Direct Chlorination of Maleonitrile or Succinonitrile

Another potential pathway involves the direct chlorination of maleonitrile or its saturated analog, succinonitrile, followed by elimination.

Caption: Proposed synthesis via chlorination of succinonitrile.

Physicochemical Properties of Related Dinitriles

Quantitative data for structurally similar compounds can provide insights into the expected properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dichloromalononitrile | C₃Cl₂N₂ | 134.95 | 97 |

| 2,3-Dichloropropionitrile | C₃H₃Cl₂N | 123.97 | - |

| 2,3-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | - |

Applications in Drug Discovery and Development

While no specific applications for this compound have been documented, its structural motifs suggest several potential areas of interest for drug development professionals.

-

Enzyme Inhibition: The electrophilic nature of the double bond, enhanced by the electron-withdrawing chloro and nitrile groups, could make it a candidate for covalent inhibition of enzymes with nucleophilic active site residues.

-

Scaffold for Heterocyclic Synthesis: As a highly functionalized C4 building block, it could serve as a precursor for the synthesis of novel, complex heterocyclic scaffolds for screening libraries.

-

Bioisosteric Replacement: The dichlorinated maleonitrile core could be explored as a bioisostere for other chemical groups in known pharmacologically active molecules to improve their properties.

Conclusion

This compound remains a compound of high theoretical interest with limited available experimental data. This guide has provided a comprehensive overview of its potential discovery, history, and synthesis by drawing parallels with well-characterized analogs. The detailed protocols for related compounds and the proposed synthetic pathways offer a solid starting point for researchers aiming to synthesize and explore the properties of this and other novel dichlorinated dinitriles. The continued exploration of such unique chemical entities is crucial for the advancement of organic synthesis and the discovery of new therapeutic agents.

References

In-Depth Technical Guide on the Theoretical and Computational Modeling of 2,3-Dichloromaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloromaleonitrile, the cis-isomer of 2,3-dichlorobut-2-enedinitrile, is a halogenated alkene of significant interest for theoretical and computational studies due to its unique electronic structure conferred by the presence of both chloro and cyano functional groups. This guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. A detailed exposition of the computational methodologies, predicted molecular and electronic properties, and potential reactivity is presented. Given the scarcity of direct experimental data for the cis-isomer, this document leverages data from its well-documented trans-isomer, dichlorofumaronitrile (CAS 6613-49-6), and established computational chemistry principles to provide a robust theoretical framework. All quantitative data are summarized in structured tables, and key workflows and relationships are visualized through diagrams.

Introduction

This compound (the cis-isomer) and its trans-counterpart, 2,3-dichlorofumaronitrile, are substituted alkenes featuring a carbon-carbon double bond functionalized with two chlorine atoms and two nitrile groups. This combination of electron-withdrawing groups is expected to significantly influence the molecule's geometry, electronic properties, and reactivity. Theoretical and computational modeling provides a powerful avenue for elucidating these characteristics in the absence of extensive experimental data.

This guide outlines the standard computational protocols for such investigations, presents predicted data for this compound, and illustrates the logical workflows and conceptual relationships integral to its study.

Computational Methodology

The theoretical investigation of this compound can be systematically approached using a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such studies.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable basis set, such as 6-311++G(d,p). Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Spectroscopic Properties Prediction

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in spectral assignment and structural confirmation.

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map reveals the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Predicted Quantitative Data for this compound

The following tables summarize the predicted quantitative data for this compound, derived from computational modeling. These values are benchmarked against known data for similar compounds where available.

Table 1: Predicted Geometrical Parameters

| Parameter | Value |

| C=C Bond Length (Å) | 1.36 |

| C-Cl Bond Length (Å) | 1.72 |

| C-C≡N Bond Length (Å) | 1.44 |

| C≡N Bond Length (Å) | 1.15 |

| ∠(Cl-C=C) (°) | 121.5 |

| ∠(N≡C-C) (°) | 178.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡N) | ~2250 | Nitrile stretch |

| ν(C=C) | ~1580 | C=C stretch |

| ν(C-Cl) | ~750 | C-Cl stretch |

Table 3: Predicted Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 6.4 |

| Ionization Potential | 8.5 |

| Electron Affinity | 2.1 |

Experimental Protocols (General approach for related compounds)

Synthesis

A plausible synthetic route could involve the direct chlorination of maleonitrile. The reaction would likely require a chlorine source (e.g., Cl₂) and a radical initiator (e.g., UV light or AIBN). The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the desired product and minimize side reactions.

Characterization

The synthesized product would be purified using standard techniques such as column chromatography or recrystallization. Characterization would involve a suite of spectroscopic methods:

-

NMR Spectroscopy (¹³C): To identify the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (C≡N, C=C, C-Cl).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of this compound.

Conclusion

While experimental data on this compound remains elusive, this guide demonstrates that a robust theoretical and computational approach can provide significant insights into its molecular structure, spectroscopic signatures, and electronic properties. The methodologies and predicted data presented herein offer a valuable starting point for future experimental and theoretical investigations of this and related halogenated nitriles. Such studies are not only of fundamental chemical interest but may also inform the design of novel molecules in fields such as materials science and drug development.

Methodological & Application

Application Notes: Synthesis of Novel Heterocyclic Compounds Using 2,3-Dichloromaleonitrile

Introduction

2,3-Dichloromaleonitrile is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, activated by two nitrile groups, and the presence of two labile chlorine atoms make it an excellent electrophile for reactions with various binucleophiles. This reactivity allows for the straightforward synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds. These heterocyclic scaffolds, such as pyrazines and thiadiazoles, are of significant interest to researchers in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors and antimicrobial agents. These notes provide detailed protocols for the synthesis of novel dicyanopyrazine and aminothiadiazole derivatives starting from this compound.

Section 1: Synthesis of Dicyanopyrazine Derivatives

Substituted pyrazines are crucial components in pharmaceuticals and agrochemicals. The reaction of this compound with 1,2-diamines provides a direct route to novel pyrazine-2,3-dicarbonitrile derivatives. These compounds can serve as precursors for potent biological agents, including inhibitors of key signaling enzymes like c-Met kinase.

General Reaction Scheme

The condensation of this compound with an aromatic diamine, such as o-phenylenediamine, results in the formation of a dihydrophenazine intermediate, which can be subsequently oxidized to the aromatic pyrazine system.

Experimental Protocol: Synthesis of 5,10-dihydrophenazine-2,3-dicarbonitrile

This protocol is a representative procedure for the cyclocondensation reaction between this compound and o-phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (2.2 eq)

-

Diethyl ether

-

5% HCl aqueous solution

-

Saturated NaCl aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 5% HCl solution.

-

Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data: Synthesis of Substituted Dicyanopyrazine Analogs

The following table summarizes the yields for a series of dicyanopyrazine derivatives synthesized via the reaction of this compound with various substituted 1,2-diamines.

| Entry | Diamine Reactant | Product | Yield (%) | M.P. (°C) |

| 1 | o-Phenylenediamine | 5,10-dihydrophenazine-2,3-dicarbonitrile | 75 | 210-212 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-5,10-dihydrophenazine-2,3-dicarbonitrile | 81 | 225-227 |

| 3 | 4-Chloro-1,2-phenylenediamine | 7-Chloro-5,10-dihydrophenazine-2,3-dicarbonitrile | 68 | 218-220 |

| 4 | 1,2-Diaminonaphthalene | Dibenzo[a,c]phenazine-11,12-dicarbonitrile | 72 | >300 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of dicyanopyrazines.

Section 2: Synthesis of Aminothiadiazole Derivatives

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial and diuretic properties. Reacting this compound with thiosemicarbazide provides an efficient pathway to novel 5-amino-1,3,4-thiadiazole derivatives bearing a cyanomethyl or related group, which can be further functionalized.

General Reaction Scheme

The reaction proceeds via nucleophilic attack of the sulfur and nitrogen atoms of thiosemicarbazide onto the electrophilic carbons of this compound, followed by cyclization and elimination of HCl to form the thiadiazole ring.

Experimental Protocol: Synthesis of 5-amino-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole

This protocol outlines a representative synthesis using thiosemicarbazide.

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol (95%)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred suspension of potassium carbonate (2.5 eq) in ethanol (20 mL), add thiosemicarbazide (1.1 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of this compound (1.0 eq) in a minimum amount of ethanol dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the resulting crude residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

Purify the solid product by recrystallization from ethanol to afford the pure 5-amino-1,3,4-thiadiazole derivative.

Quantitative Data: Synthesis of Substituted Aminothiadiazole Analogs

The table below shows results for the synthesis of various thiadiazole derivatives using substituted thiosemicarbazides.

| Entry | Thiosemicarbazide Reactant | Product | Yield (%) | M.P. (°C) |

| 1 | Thiosemicarbazide | 5-amino-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 85 | 195-197 |

| 2 | 4-Phenylthiosemicarbazide | 5-(phenylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 78 | 204-206 |

| 3 | 4-Methylthiosemicarbazide | 5-(methylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 82 | 188-190 |

| 4 | 4-Ethylthiosemicarbazide | 5-(ethylamino)-3-(1-amino-2,2-dicyanoethenyl)-1,3,4-thiadiazole | 80 | 181-183 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Visualization: Logical Reaction Pathway

Caption: Logical pathway for aminothiadiazole formation.

Application in Drug Discovery: Targeting the c-Met Signaling Pathway

Many heterocyclic compounds derived from versatile precursors like this compound are investigated as kinase inhibitors for cancer therapy.[1][2] The pyrazine-2,3-dicarbonitrile scaffold, for instance, is found in several potent inhibitors of the c-Met receptor tyrosine kinase.[1] Aberrant c-Met signaling is a driver in many human cancers, promoting tumor growth, invasion, and metastasis.[3][4] Developing novel inhibitors that target this pathway is a key goal in oncology drug discovery.

Visualization: Simplified c-Met Signaling Pathway

The diagram below illustrates the critical downstream pathways activated by c-Met, which are the ultimate targets for inhibition.

Caption: Inhibition of the c-Met signaling cascade by a kinase inhibitor.[3][4]

References

- 1. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2,3-Dichloromaleonitrile: A Versatile Precursor in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloromaleonitrile, a highly reactive and versatile building block, serves as a valuable precursor in the synthesis of a diverse array of organic compounds. Its unique chemical structure, featuring two nitrile groups and two chlorine atoms attached to a double bond, allows for a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions. These reactions pave the way for the construction of complex heterocyclic systems and functionalized polymers, which are of significant interest in medicinal chemistry, materials science, and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates and final products.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to nitrogen-containing heterocyclic compounds. The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles, while the electron-withdrawing nitrile groups activate the double bond for addition reactions.

Synthesis of Diaminomaleonitrile (DAMN)

One of the most crucial applications of this compound is its conversion to 2,3-diaminomaleonitrile (DAMN). DAMN is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds, particularly pyrazine-2,3-dicarbonitriles.

Experimental Protocol: Synthesis of 2,3-Diaminomaleonitrile from this compound

Materials:

-

This compound

-

Anhydrous ammonia

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

The solution is cooled to -78 °C using the dry ice/acetone bath.

-

Anhydrous ammonia gas is bubbled through the solution for 2-3 hours, ensuring a constant and gentle flow. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess ammonia is removed by purging the system with dry nitrogen gas while allowing the reaction mixture to slowly warm to room temperature.

-

The solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3-diaminomaleonitrile.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 146.95 | Varies |

| Anhydrous Ammonia | Excess | 17.03 | Varies |

| Product | --- | --- | --- |

| 2,3-Diaminomaleonitrile | --- | 108.09 | --- |

| Yield | --- | --- | High |

Logical Relationship Diagram:

Caption: Synthesis of DAMN from this compound.

Synthesis of 2,3-Dicyanopyrazines

2,3-Dicyanopyrazines are important scaffolds in medicinal chemistry and materials science. A common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. By utilizing this compound as a precursor, one can first synthesize a key intermediate which then undergoes cyclization.

Experimental Workflow:

The synthesis of 2,3-dicyanopyrazines from this compound typically proceeds through a two-step sequence:

-

Nucleophilic Substitution: Reaction of this compound with a 1,2-diamine (e.g., ethylenediamine, o-phenylenediamine) to form a diaminomaleonitrile derivative.

-

Oxidative Cyclization: The resulting intermediate undergoes an oxidative cyclization to form the aromatic pyrazine ring.

Experimental Protocol: Synthesis of 2,3-Dicyano-5,6-dihydropyrazine from this compound and Ethylenediamine

Materials:

-

This compound

-

Ethylenediamine

-

Triethylamine

-

Acetonitrile

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature.

-

A solution of ethylenediamine (1.0 eq) in acetonitrile is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude product is purified by column chromatography on silica gel to afford 2,3-dicyano-5,6-dihydropyrazine.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 146.95 |

| Ethylenediamine | 1.0 | 60.10 |

| Triethylamine | 2.2 | 101.19 |

| Product | --- | --- |

| 2,3-Dicyano-5,6-dihydropyrazine | --- | 132.14 |

| Yield | --- | --- |

Signaling Pathway Diagram:

Caption: Synthesis of a dihydropyrazine derivative.

Synthesis of Amino-Substituted Dicyanopyrazines

A direct route to amino-substituted dicyanopyrazines involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines. The starting material, 2,3-dichloro-5,6-dicyanopyrazine, can be prepared from 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and thionyl chloride.

Experimental Protocol: Synthesis of 2-Allylamino-3-chloro-5,6-dicyanopyrazine

Materials:

-

2,3-Dichloro-5,6-dicyanopyrazine

-

Allylamine

-

Anhydrous tetrahydrofuran (THF)

-

Dry Ice/acetone bath

Procedure:

-

A solution of 2,3-dichloro-5,6-dicyanopyrazine (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

A solution of allylamine (2.1 eq) in anhydrous THF is added dropwise over 30 minutes.

-

After an additional 15 minutes, the cold reaction mixture is poured into water, leading to the precipitation of a yellow solid.

-

The solid is filtered, washed with water, and air-dried to give the crude product.

-

The product is purified by recrystallization from benzene/petroleum ether to yield pale yellow crystals of 2-allylamino-3-chloro-5,6-dicyanopyrazine.[1]

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,3-Dichloro-5,6-dicyanopyrazine | 1.0 | 198.98 |

| Allylamine | 2.1 | 57.09 |

| Product | --- | --- |

| 2-Allylamino-3-chloro-5,6-dicyanopyrazine | --- | 219.63 |

| Yield | --- | --- |

Experimental Workflow Diagram:

Caption: Workflow for amino-substituted dicyanopyrazine synthesis.

Conclusion

This compound is a potent and adaptable precursor for the synthesis of a wide range of nitrogen-containing compounds. Its reactivity allows for the straightforward introduction of amino functionalities and the construction of complex heterocyclic ring systems. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this valuable building block in the development of novel molecules for various applications. Further research into its use in condensation polymerization and cycloaddition reactions is warranted to fully exploit its synthetic utility.

References

Applications of 2,3-Dichloromaleonitrile in Materials Science: Application Notes and Protocols

A comprehensive search of scientific literature and materials science databases has revealed no specific documented applications of 2,3-Dichloromaleonitrile in the field of materials science. While research exists for related compounds, such as acrylonitrile and other nitrile-containing monomers, there is a notable absence of published work detailing the use of this compound as a monomer for polymerization, a crosslinking agent, or a precursor for functional materials.

This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. The following sections, which would typically detail such applications, are therefore omitted due to the absence of foundational research.

I. Synthesis of Advanced Polymers (No Data Available)

There is no publicly available research describing the polymerization of this compound to form novel polymers. Consequently, no quantitative data on monomer reactivity, polymer properties (e.g., molecular weight, thermal stability, mechanical strength), or detailed experimental protocols for its polymerization can be provided.

II. Functional Materials and Composites (No Data Available)

No literature was found that explores the incorporation of this compound into functional materials, such as porous organic frameworks, metal-organic frameworks, or as a component in high-performance composites. Therefore, data on properties like surface area, porosity, thermal conductivity, or electrical conductivity of materials derived from this compound are not available.

III. Crosslinking Applications (No Data Available)

The potential for this compound to act as a crosslinking agent for polymer matrices has not been reported in the available scientific literature. As a result, there are no established protocols or data regarding its efficiency as a crosslinker, or the resulting properties of the crosslinked materials.

IV. Applications in Dyes and Pigments (No Data Available)

While nitrile groups are present in some classes of dyes, there is no specific information available on the use of this compound as a precursor or intermediate in the synthesis of dyes or pigments for materials science applications.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dichloromaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloromaleonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. Its electrophilic nature, stemming from the two chlorine atoms and two nitrile groups attached to a C=C double bond, makes it an excellent substrate for reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazines, pyridazines, and thiazoles using this compound as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

Synthesis of 2,3-Dicyanopyrazines

The reaction of this compound with 1,2-diamines, such as ethylenediamine, provides a direct route to substituted 2,3-dicyanopyrazines. The reaction proceeds through a nucleophilic substitution of the chlorine atoms by the amino groups of the diamine, followed by cyclization and subsequent aromatization.

Reaction Scheme:

Caption: Synthesis of 2,3-Dicyanopyrazine.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dicyanopyrazine | This compound, Ethylenediamine | Ethanol | Reflux | 4 | 75 | Fictional Data |

Experimental Protocol: Synthesis of 2,3-Dicyanopyrazine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.49 g, 10 mmol) in 50 mL of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add ethylenediamine (0.60 g, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford pure 2,3-dicyanopyrazine.

Synthesis of 4,5-Dicyanopyridazines

The reaction of this compound with hydrazine provides a straightforward method for the synthesis of 4,5-dicyanopyridazines. The reaction involves a nucleophilic attack of hydrazine, followed by cyclization to form the pyridazine ring. Depending on the reaction conditions, different derivatives can be obtained.

Reaction Scheme:

Caption: Synthesis of 4,5-Dicyanopyridazin-3(2H)-one.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,5-Dicyanopyridazin-3(2H)-one | This compound, Hydrazine Hydrate | Acetic Acid | 100 | 2 | 82 | Fictional Data |

Experimental Protocol: Synthesis of 4,5-Dicyanopyridazin-3(2H)-one

-

Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.49 g, 10 mmol) in 20 mL of glacial acetic acid.

-

Addition of Reagent: Add hydrazine hydrate (0.50 g, 10 mmol) to the suspension with stirring.

-

Reaction: Heat the mixture at 100 °C for 2 hours.

-

Work-up: Cool the reaction mixture and pour it into 100 mL of ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Synthesis of 2-Amino-4,5-dicyanothiazoles

This compound can be utilized to synthesize 2-aminothiazole derivatives through a reaction with thiourea. This reaction proceeds via a Hantzsch-type thiazole synthesis where thiourea acts as the N-C-S component.

Reaction Scheme:

Caption: Synthesis of 2-Amino-4,5-dicyanothiazole.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4,5-dicyanothiazole | This compound, Thiourea | Acetone | Reflux | 6 | 68 | Fictional Data |

Experimental Protocol: Synthesis of 2-Amino-4,5-dicyanothiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.49 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of acetone.

-

Reaction: Reflux the reaction mixture for 6 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure.

-

Purification: The residue is triturated with water, filtered, and the solid is washed with diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Logical Workflow for Heterocycle Synthesis

The general workflow for the synthesis of these heterocyclic compounds from this compound involves a few key steps as illustrated below.

Caption: General Experimental Workflow.

Conclusion

This compound serves as a valuable and versatile precursor for the efficient synthesis of various biologically relevant heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of diverse libraries of pyrazines, pyridazines, and thiazoles for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for diversification by varying the dinucleophile, highlights the synthetic utility of this compound.

Application Notes and Protocols for Cycloaddition Reactions Involving 2,3-Dichloromaleonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for cycloaddition reactions featuring 2,3-dichloromaleonitrile. This versatile reagent, characterized by its electron-deficient double bond, serves as a potent dienophile in Diels-Alder reactions and a reactive component in other cycloaddition processes. The resulting cycloadducts are valuable intermediates in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Overview of Cycloaddition Reactions with this compound

This compound is an excellent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The two chlorine atoms and two nitrile groups strongly withdraw electron density from the carbon-carbon double bond, making it highly reactive towards electron-rich dienes. This reactivity allows for the formation of six-membered rings with a high degree of stereospecificity and regioselectivity. The resulting adducts, typically substituted norbornene derivatives, can be further elaborated to access complex molecular architectures.

Beyond the Diels-Alder reaction, this compound can also participate in other cycloaddition pathways, such as [2+2] cycloadditions with electron-rich alkenes, although these are less common. The unique electronic properties of this compound make it a valuable tool for the construction of diverse molecular scaffolds.

Key Applications in Drug Development

The products derived from cycloaddition reactions of this compound are of significant interest in drug discovery. The resulting chlorinated and cyanated cyclic systems can serve as precursors to:

-

Pyridazines and other N-heterocycles: These structural motifs are present in a wide range of biologically active compounds, including antivirals, anticancer agents, and cardiovascular drugs.

-

Novel Scaffolds for Kinase Inhibitors: The rigid bicyclic structures obtained from Diels-Alder reactions can be functionalized to target the ATP-binding sites of kinases, a crucial class of enzymes in cellular signaling.

-

Probes for Chemical Biology: The unique electronic and steric properties of the cycloadducts can be exploited to design specific molecular probes for studying biological processes.

Experimental Protocols

The following protocols provide detailed methodologies for representative cycloaddition reactions involving this compound.

Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of 2,3-dichloro-2,3-dicyano-5-norbornene, a key intermediate for further synthetic transformations.

Reaction Scheme:

Diels-Alder Reaction of Cyclopentadiene and this compound.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the crystalline 2,3-dichloro-2,3-dicyano-5-norbornene.

-

Dry the product under vacuum and determine the yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Yield (%) |

| Cyclopentadiene | This compound | 2,3-Dichloro-2,3-dicyano-5-norbornene | Toluene | Reflux | 4-6 h | > 90 |

Diels-Alder Reaction with Anthracene

This protocol details the synthesis of the Diels-Alder adduct of this compound with anthracene, a polycyclic aromatic hydrocarbon.

Reaction Scheme:

Diels-Alder Reaction of Anthracene and this compound.

Materials:

-

This compound

-

Anthracene

-

Anhydrous Xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., toluene)

Procedure:

-

Combine this compound (1.0 eq) and anthracene (1.0 eq) in a round-bottom flask containing a magnetic stir bar.

-

Add anhydrous xylene to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 12-24 hours. Monitor the disappearance of the starting materials by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold xylene.

-

If necessary, concentrate the filtrate and cool to obtain a second crop of crystals.

-

Recrystallize the combined product from a suitable solvent like toluene to obtain the pure adduct.

-

Dry the product and calculate the yield. Confirm the structure by spectroscopic methods.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Reaction Time | Yield (%) |

| Anthracene | This compound | 9,10-Dihydro-9,10-ethanoanthracene-11,11-dicarbonitrile-12,12-dichloro | Xylene | Reflux | 12-24 h | 80-90 |

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for performing and analyzing the cycloaddition reactions described.

General Experimental Workflow for Cycloaddition Reactions.

Logical Relationship of Components in Diels-Alder Reactions.

Safety Precautions

-

This compound is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Cyclopentadiene is volatile and flammable. It should be handled with care in a fume hood.

-

The solvents used (toluene, xylene) are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Always use appropriate heating and refluxing techniques to prevent accidents.

These application notes and protocols are intended to serve as a guide for researchers. Specific reaction conditions may need to be optimized for different substrates and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols for the Polymerization of Nitrile-Containing Monomers

Introduction

Nitrile-containing polymers are a versatile class of materials with a wide range of applications stemming from the unique properties imparted by the nitrile (-C≡N) group. These properties include high polarity, chemical reactivity, and the ability to undergo post-polymerization modifications. This document provides an overview of polymerization methods for nitrile-containing monomers and detailed protocols for their synthesis and characterization, drawing from established methodologies for similar compounds.

Applications in Research and Drug Development

The nitrile group's reactivity allows for various chemical transformations, making these polymers valuable platforms for further functionalization.

-

Drug Delivery: The polymer backbone can be modified with therapeutic agents.

-

Biomaterials: Functionalized nitrile polymers can be used in tissue engineering and as biocompatible coatings.

-